N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidinone moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Synthesis of the Pyrrolidinone Moiety: This involves the cyclization of a suitable amine with a diketone.
Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amidation: The resulting intermediate is then reacted with 4-[(2-methylpropanoyl)amino]benzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the pyrrolidinone moiety can yield the corresponding pyrrolidine derivative.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Hydroxylated derivatives of the dimethylphenyl group.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Drug Development: Due to its structural complexity, the compound is being explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a molecular probe to study biological pathways and interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with specific biological targets.
Electronics: Development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In material science, its electronic properties are influenced by the conjugation and electron-donating/withdrawing effects of its functional groups.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide shares similarities with other thiadiazole-containing compounds such as:
- This compound
- This compound
Uniqueness
- Structural Complexity : The presence of multiple functional groups and rings in this compound makes it more versatile in terms of chemical reactivity and potential applications.
- Functional Diversity : The combination of thiadiazole, pyrrolidinone, and benzamide functionalities provides a unique set of properties that are not commonly found in simpler compounds.
Properties
Molecular Formula |
C25H27N5O3S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C25H27N5O3S/c1-14(2)22(32)26-19-8-6-17(7-9-19)23(33)27-25-29-28-24(34-25)18-12-21(31)30(13-18)20-10-5-15(3)16(4)11-20/h5-11,14,18H,12-13H2,1-4H3,(H,26,32)(H,27,29,33) |
InChI Key |
VCLITKBDVAOQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)NC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.